4-nitrobenzyl nicotinate
Overview
Description
4-Nitrobenzyl nicotinate is a chemical compound with the molecular formula C13H10N2O4 . It is a derivative of benzyl nicotinate, which is a benzyl ester and is known to be a vasodilator .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C13H10N2O4 . However, the exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. However, related compounds such as 4-nitrobenzyl carbamates have been studied . These compounds undergo reductive fragmentation when reduced by radiolytic, enzymic, or chemical methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. However, benzyl nicotinate, a related compound, is known to be a liquid at room temperature, with a boiling point of 177 °C and a melting point of 24 °C .
Mechanism of Action
The mechanism of action of 4-nitrobenzyl nicotinate is not well-studied. However, benzyl nicotinate, a related compound, is known to act as a vasodilator . Further research would be needed to determine the exact mechanism of action of this compound.
Safety and Hazards
The safety and hazards associated with 4-nitrobenzyl nicotinate are not well-documented. However, related compounds such as 4-nitrobenzyl alcohol and 4-nitrobenzyl chloride are known to be harmful if swallowed and can cause skin and eye irritation .
Properties
IUPAC Name |
(4-nitrophenyl)methyl pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-2-1-7-14-8-11)19-9-10-3-5-12(6-4-10)15(17)18/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJNRPWHPSFTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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